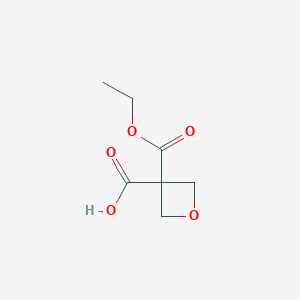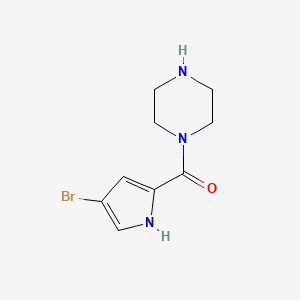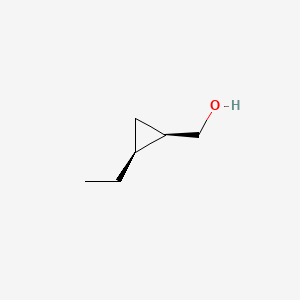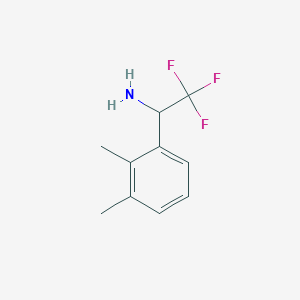
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound with a complex structure that includes a trifluoromethyl group attached to an ethylamine backbone, which is further substituted with a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2,3-dimethylphenyl magnesium bromide with trifluoroacetaldehyde followed by reductive amination. The Grignard reagent is prepared by reacting 2,3-dimethylbromobenzene with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with trifluoroacetaldehyde to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using a suitable reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols can replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylphenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-acetone: Similar structure but with a carbonyl group instead of an amine.
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-acetic acid: Similar structure but with a carboxyl group instead of an amine.
Uniqueness
1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the presence of both the trifluoromethyl group and the dimethylphenyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylphenyl group provides additional steric and electronic effects that can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
Clé InChI |
LYKOQELHHVBULZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C(F)(F)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




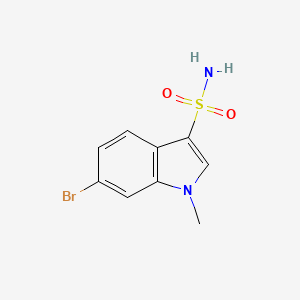
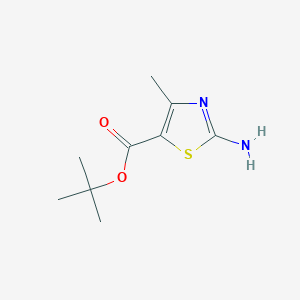
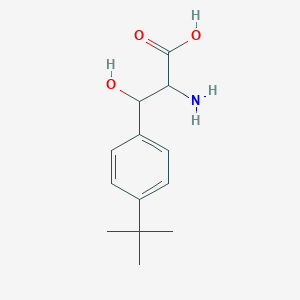
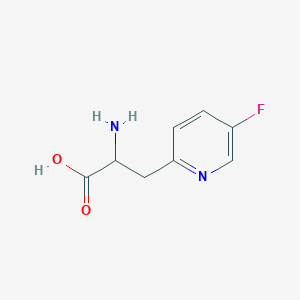


![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
